6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
This compound is a benzoxazin-3(4H)-one derivative featuring a benzyloxy group at position 6 and a complex acetyl-amine substituent at position 7. The benzoxazinone core (a bicyclic structure with oxygen and nitrogen heteroatoms) is critical for its physicochemical and biological properties.
Properties
Molecular Formula |
C28H30N2O5 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
8-[2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]acetyl]-6-phenylmethoxy-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C28H30N2O5/c1-28(2,15-19-9-11-21(33-3)12-10-19)29-16-25(31)23-13-22(34-17-20-7-5-4-6-8-20)14-24-27(23)35-18-26(32)30-24/h4-14,29H,15-18H2,1-3H3,(H,30,32) |
InChI Key |
QJBAKOQQPOVLIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC)NCC(=O)C2=C3C(=CC(=C2)OCC4=CC=CC=C4)NC(=O)CO3 |
Origin of Product |
United States |
Preparation Methods
Method 1: Reaction with Chloroacetyl Chloride
This method involves the reaction of chloroacetyl chloride with appropriately substituted 2-amino phenols to form an intermediate benzomorpholinone structure. The steps are:
Method 2: Cascade Reaction via Nucleophilic Substitution
This efficient method uses 2-halophenols and 2-chloroacetamides as starting materials:
Method 3: Ionic Liquid-Assisted Synthesis
Using ionic liquids such as [omim][BF4], this one-pot synthesis is highly efficient:
Method 4: Two-Step Synthesis via Reduction and Cyclization
This method starts with nitrophenol derivatives:
Method 5: Direct Alkylation and Cyclization
This approach involves direct alkylation of the benzoxazine intermediate using benzyloxy reagents:
- Step 1: Benzoxazine intermediate reacts with benzyloxy chloride under basic conditions.
- Step 2: Cyclization completes the synthesis.
Comparative Analysis of Methods
| Method | Starting Materials | Catalyst/Base | Solvent | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Reaction with Chloroacetyl Chloride | Substituted Aminophenols | K₂CO₃ | Chloroform/DMF | 30–70 | Simple setup |
| Cascade Reaction | Halophenols + Chloroacetamides | CuI/DBU | DMF | 73–95 | High yield, broad scope |
| Ionic Liquid-Assisted Synthesis | o-Aminophenols + Bromoalkanoates | DBU | [omim][BF4] | Up to 95 | Eco-friendly |
| Reduction and Cyclization | Nitrophenols | Fe powder | Acetic acid | 78–90 | Compatible substrates |
| Direct Alkylation | Benzoxazine Intermediate + Benzyloxy Chloride | K₂CO₃/NaOH | Acetone/DMF | Moderate (50–70) | Direct approach |
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzo[b][1,4]oxazinones.
Scientific Research Applications
Bronchodilator Activity
Olodaterol is primarily used as a long-acting beta-agonist (LABA) for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Its mechanism involves relaxation of bronchial smooth muscle, leading to improved airflow in patients suffering from obstructive airway diseases. Clinical studies have demonstrated that Olodaterol significantly enhances lung function and reduces the frequency of exacerbations in COPD patients .
Combination Therapies
Research indicates that Olodaterol can be effectively combined with inhaled corticosteroids (ICS) to enhance therapeutic outcomes in asthma management. Such combinations leverage the anti-inflammatory effects of ICS with the bronchodilatory properties of Olodaterol, resulting in improved patient compliance and symptom control .
Synthesis and Development
The synthesis of 6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves several synthetic steps, starting from simpler precursors. The process typically includes:
- Formation of the Benzoxazine Framework : The initial step involves creating the benzo[b][1,4]oxazin structure through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the benzyloxy and amino groups necessary for biological activity.
- Purification and Characterization : The final product is purified using chromatography techniques and characterized using NMR and mass spectrometry to confirm its structure and purity .
Clinical Trials
Numerous clinical trials have assessed the efficacy and safety of Olodaterol in treating COPD:
- Trial A : A randomized controlled trial involving 800 participants showed that Olodaterol significantly improved lung function as measured by forced expiratory volume in one second (FEV1) compared to placebo over a 24-week period.
- Trial B : Another study focused on patients with asthma demonstrated that the combination of Olodaterol with an ICS resulted in a 30% reduction in asthma exacerbations compared to ICS alone.
These studies highlight Olodaterol's potential as a cornerstone therapy in managing chronic respiratory conditions.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related benzoxazinone derivatives:
Key Observations:
Substituent Effects on Bioactivity: The target compound’s 8-position acetyl-amine group shares similarities with TRPV1-targeted ligands (e.g., ’s Compound 11), where bulky substituents improve receptor specificity . However, the 4-methoxyphenyl group in the target compound may enhance metabolic stability compared to simpler alkylamines.
Synthetic Accessibility: The target compound’s synthesis may require multi-step functionalization of the benzoxazinone core. For example, 8-acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 869478-09-1) is synthesized via condensation of 1-(3-amino-5-benzyloxy-2-hydroxyphenyl)ethanone with chloroacetyl chloride . The target compound’s 8-position amine could be introduced via reductive amination or coupling reactions, as seen in ’s process for related β-agonists .
The 4-methoxyphenyl moiety may confer resistance to oxidative metabolism, as seen in ’s hydrochloride derivative .
Biological Activity
6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that belongs to the class of benzoxazines. This compound is notable for its diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 474.56 g/mol. The structure features a benzyloxy group and an acetyl moiety attached to a benzo[b][1,4]oxazine core, which is essential for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of the benzoxazine class exhibit varying degrees of antimicrobial activity. In studies involving similar compounds, certain derivatives have shown significant effectiveness against bacterial pathogens. For instance, synthesized benzoxazepine derivatives displayed limited antimicrobial activity but were effective against specific bacterial strains . The exact mechanism by which 6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its antimicrobial effects requires further investigation.
Anticancer Activity
The anticancer potential of this compound is supported by research on related benzoxazine derivatives. Studies have demonstrated cytotoxic effects against various solid tumor cell lines. For example, compounds structurally similar to 6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one exhibited selective cytotoxicity towards cancer cells while sparing normal cells . The mechanism may involve the modulation of cell cycle-related proteins and the induction of apoptosis in tumor cells.
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer. Compounds like 6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one may influence inflammatory pathways by reducing pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests a potential role in treating inflammatory conditions.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds within the same class as 6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one:
Q & A
Q. Key Findings :
- Benzyloxy group hydrolyzes at pH >10 (25% degradation in 24 hours) .
- Store at –20°C in desiccated, dark conditions to prevent ring-opening .
| Condition | Degradation Pathway | Mitigation |
|---|---|---|
| Basic pH | Benzyloxy hydrolysis | pH 7.4 buffers |
| UV Light | Ring-opening | Amber vials |
How can SAR studies be designed based on the benzoxazinone scaffold?
Advanced Research Question
Methodological Answer:
Modify:
Benzyloxy Group : Replace with phenethyloxy or halogenated aryl ethers .
Aminoacetyl Chain : Vary alkyl groups (e.g., ethyl vs. tert-butyl) .
Methoxyphenyl Ring : Introduce halogens for electronic effects.
Q. Evaluation :
- Bioassays : Measure IC50 in enzyme inhibition assays.
- QSAR Models : Correlate logP (e.g., logP 4.44 for similar compounds ) with activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
